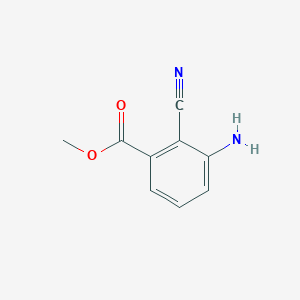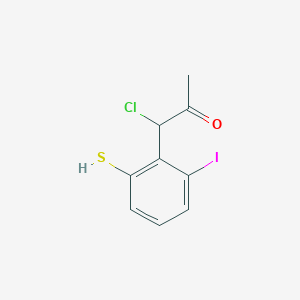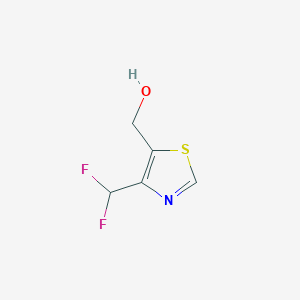
(4-(Difluoromethyl)thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H5F2NOS and a molecular weight of 165.16 g/mol . It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)thiazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis conditions . This method provides a rapid and efficient way to produce thiazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene and Ambeed offer this compound in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)thiazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding thiazole carboxylic acids, while reduction may produce thiazole alcohols.
Scientific Research Applications
(4-(Difluoromethyl)thiazol-5-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, including:
Activation/Inhibition of Enzymes: The compound can activate or inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug with a thiazole nucleus.
Uniqueness
(4-(Difluoromethyl)thiazol-5-yl)methanol is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block for the synthesis of novel thiazole derivatives .
Properties
Molecular Formula |
C5H5F2NOS |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
[4-(difluoromethyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C5H5F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h2,5,9H,1H2 |
InChI Key |
CLLAZHGJJZUZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


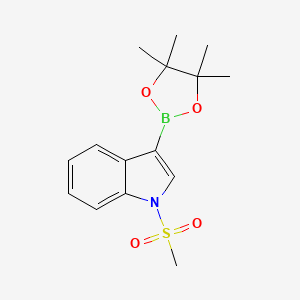
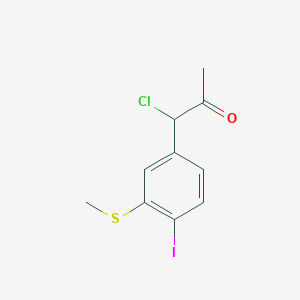
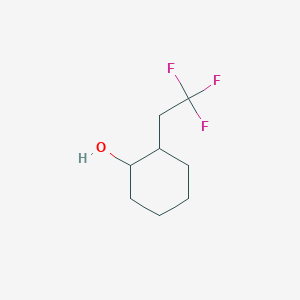
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
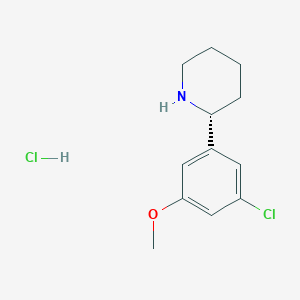
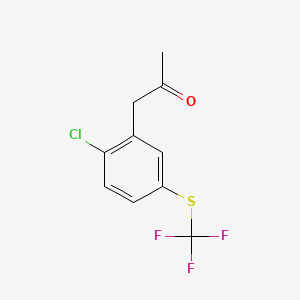
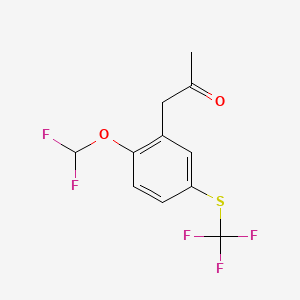
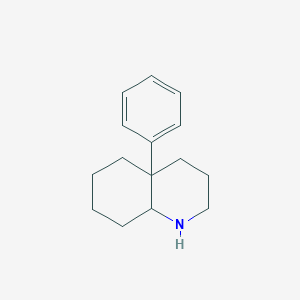
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
